

# Structure-Activity Relationship of M4K2281 and Analogs as Potent ALK2 Inhibitors

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Compound of Interest		
Compound Name:	M4K2281	
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A comparative guide for researchers in drug development, this document outlines the structure-activity relationship (SAR) of **M4K2281**, a selective inhibitor of activin receptor-like kinase-2 (ALK2), and its related compounds. The guide provides a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.

**M4K2281** is a potent and selective inhibitor of ALK2, a serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][3][4] **M4K2281** belongs to a class of 3,5-diphenylpyridine compounds and was developed through the SAR expansion of the lead compound LDN-214117 and its subsequent analog, M4K2009.[2][5]

# Comparative Analysis of Inhibitor Potency and Selectivity

The development of **M4K2281** and its analogs focused on introducing conformational constraints to the M4K2009 scaffold to enhance potency and selectivity. This was achieved by synthesizing a series of compounds with 5- to 7-membered ether-linked and 7-membered amine-linked rings.[2]

The data presented below summarizes the inhibitory activities of **M4K2281** and its key analogs against ALK2 and the closely related ALK5. The introduction of a 7-membered ring system, as seen in **M4K2281**, generally led to a significant increase in potency against ALK2.[2][5]



Compoun d	Ring Size	Linkage	ALK2 IC50 (nM) [Biochem ical]	ALK2 IC50 (nM) [Cellular]	ALK5 IC50 (nM) [Biochem ical]	Selectivit y (ALK5/AL K2)
M4K2009	-	-	10	30	1800	180
M4K2286	5	Ether	150	250	>10000	>67
M4K2277	6	Ether	12	45	2500	208
M4K2207	7	Ether	3	15	1500	500
M4K2281	7	Ether	2	12	800	400
M4K2308	7	Ether	3	18	1200	400
M4K2303	7	Amine	3	10	1100	367
M4K2304	7	Amine	3	15	>10000	>3333
M4K2306	7	Amine	8	20	>10000	>1250

Data sourced from González-Álvarez H, et al., J Med Chem. 2024.[1]

#### Key SAR Insights:

- Conformational Constraint: The introduction of a 7-membered ring, whether ether- or amine-linked, resulted in the most potent ALK2 inhibitors in the series, with IC50 values in the low nanomolar range.[2][5] This suggests that the constrained 7-membered ring system locks the molecule in a bioactive conformation favored for ALK2 binding.[5]
- Ring Size: The 5-membered ring analog (M4K2286) was the least potent, while the 6-membered analog (M4K2277) showed potency comparable to the parent compound M4K2009 in biochemical assays but was less active in cellular assays.[2]
- Piperazine Methylation: M4K2281 features a methylated solvent-exposed piperazine moiety.
  [2] This modification eliminates a hydrogen-bond donor, which has been shown to increase permeability and reduce efflux by proteins like P-glycoprotein.[2]



 Selectivity: While all 7-membered ring analogs demonstrated high potency against ALK2, they exhibited significant differences in their activity against ALK5.[2][5] Notably, the aminelinked compounds M4K2304 and M4K2306 showed exceptional selectivity for ALK2 over ALK5.[2]

## **Mechanism of Action and Signaling Pathway**

**M4K2281** and its analogs are ATP-competitive inhibitors that target the kinase domain of ALK2. [5] By binding to ALK2, they prevent the phosphorylation of downstream signaling molecules, SMAD1/5/8, thereby inhibiting the BMP signaling pathway. This pathway is crucial for various cellular processes, and its aberrant activation is a driver in certain diseases.[4]



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Figure 1. Simplified ALK2 signaling pathway and the inhibitory action of M4K2281.

## **Experimental Protocols**

The following are summarized methodologies for key experiments performed in the evaluation of **M4K2281** and its analogs.

### **In Vitro Kinase Inhibition Assay**

The biochemical potency of the compounds was determined using a radiometric kinase assay.

• Enzyme and Substrate Preparation: Recombinant ALK2 or ALK5 kinase domain was used as the enzyme source. A generic substrate, such as myelin basic protein (MBP), was used.

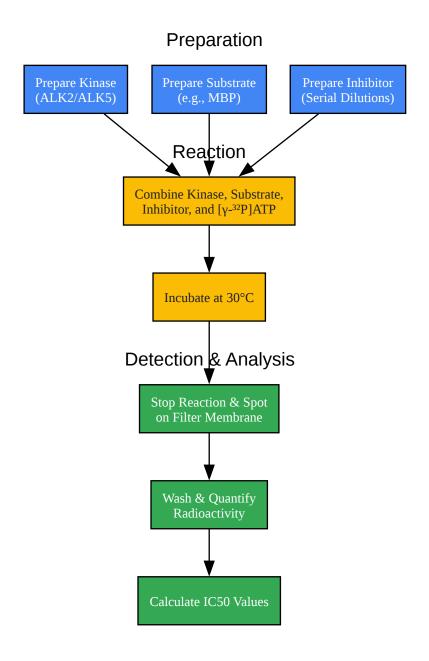






- Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor were incubated in a reaction buffer containing ATP (spiked with [y-32P]ATP).
- Incubation: The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- Termination and Detection: The reaction was stopped, and the radiolabeled, phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a fourparameter logistic equation.





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Figure 2. General workflow for the in vitro radiometric kinase inhibition assay.

# In Vivo Pharmacokinetic (PK) Studies

The in vivo exposure of the compounds was evaluated in a mouse model.[2]

Animal Model: NOD-SCID male mice were used for the study.



- Dosing: A single dose of the test compound (e.g., 25 mg/kg) was administered orally (p.o.).
  [1] The formulation typically consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween80.[2]
- Sample Collection: Blood samples were collected at various time points (e.g., 1 and 4 hours post-dose) via cardiac puncture or other appropriate methods.
- Sample Processing: Plasma was separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of the compound in the plasma samples was determined using liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were determined. For M4K2281, a Cmax of 5053 nM was observed at 1 hour in NOD-SCID mice.[1]

#### Conclusion

The rigidification strategy employed in the development of **M4K2281** and its 7-membered ring analogs has proven highly successful in generating potent and selective inhibitors of ALK2.[2] The structure-activity relationships established highlight the importance of conformational constraint and the tunability of properties such as permeability through targeted chemical modifications. **M4K2281**, with its low nanomolar potency, moderate blood-brain barrier permeability, and favorable in vivo exposure, represents a significant advancement in the development of therapeutics for ALK2-driven diseases.[1] Further optimization of this scaffold, particularly focusing on the exceptional selectivity demonstrated by the amine-linked analogs, holds promise for future drug candidates.

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